![molecular formula C20H12N2O5 B3502510 3-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B3502510.png)
3-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzoic acid
Overview
Description
3-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzoic acid is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 3-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzoic acid is not fully understood. However, it has been suggested that it may work by inhibiting the production of pro-inflammatory cytokines and enzymes, as well as by inducing apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 3-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzoic acid has anti-inflammatory properties, as it can reduce the levels of pro-inflammatory cytokines and enzymes in the body. It has also been shown to induce apoptosis in cancer cells, potentially making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzoic acid in lab experiments is its synthetic nature, which allows for precise control over its properties and composition. However, its potential toxicity and unknown mechanism of action may present limitations in certain experiments.
Future Directions
Future research on 3-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzoic acid could focus on further elucidating its mechanism of action, as well as exploring its potential applications in other areas, such as the treatment of neurodegenerative diseases. Additionally, studies could investigate the potential toxicity of the compound and its effects on non-cancerous cells.
Scientific Research Applications
3-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzoic acid has been used in various scientific research studies, including its potential application as an anti-inflammatory agent. It has also been studied for its potential as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate photosensitizing agents.
properties
IUPAC Name |
3-[5-[(Z)-2-cyano-2-(3-nitrophenyl)ethenyl]furan-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c21-12-16(13-3-2-6-17(10-13)22(25)26)11-18-7-8-19(27-18)14-4-1-5-15(9-14)20(23)24/h1-11H,(H,23,24)/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYDZQSASCJIDF-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C(\C#N)/C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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